
2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group. This compound has the empirical formula C8H10N2O2 and a molecular weight of 166.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzene with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine involves its interaction with cellular components. It can bind to DNA, proteins, and enzymes, potentially altering their functions. The compound’s effects are mediated through various molecular pathways, including the modulation of gene expression and enzyme activity .
Comparison with Similar Compounds
- 1,2-Diamino-4,5-dimethoxybenzene
- 1,2-Diamino-4,5-difluorobenzene
- 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
Comparison: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine is unique due to its benzodioxine ring structure, which imparts distinct chemical and biological properties.
Biological Activity
Overview
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group. Its empirical formula is CHNO, and it has a molecular weight of 166.18 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can modulate gene expression and enzyme activity through various molecular pathways. Its ability to bind to these biomolecules suggests potential therapeutic applications in treating diseases such as cancer and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It has been evaluated for its ability to inhibit lipid peroxidation in human low-density lipoproteins (LDL), showcasing a potency significantly greater than that of probucol .
- Anticancer Properties : The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibitory effects on C6 rat glioma and A549 human lung adenocarcinoma cells .
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including dipeptidyl peptidase IV and carbonic anhydrase, affecting metabolic pathways crucial for cellular function.
Study on Lipid Peroxidation Inhibition
A series of derivatives of 2,3-Dihydro-1,4-benzodioxine were synthesized to evaluate their effectiveness as lipid peroxidation inhibitors. The most active compounds exhibited up to 45 times greater activity than the standard drug probucol. This study highlighted the structural requirements necessary for high inhibition levels .
Anticancer Activity Assessment
In a study assessing the anticancer potential of benzodioxole derivatives including this compound, compound 5 was identified as particularly promising. It induced apoptosis in cancer cells while showing low toxicity towards normal NIH/3T3 cells. The mechanism involved mitochondrial membrane potential disruption and inhibition of DNA synthesis .
Table of Biological Activities
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural configuration. Its interactions with biomolecules can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Further studies are needed to elucidate these properties comprehensively.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-6,7-diamine?
The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxin core. For example, sulfonylation of 2,3-dihydro-1,4-benzodioxin intermediates followed by amination is a common approach. Dynamic pH control (e.g., using Na₂CO₃) and catalytic agents like lithium hydride (LiH) can enhance reaction efficiency and yield . Precursor compounds such as benzodioxin-6-amine may serve as starting materials for further derivatization .
Q. How can the compound be characterized using spectroscopic methods?
Nuclear magnetic resonance (¹H NMR) and elemental analysis are standard for structural confirmation. For instance, ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) can resolve aromatic and amine proton signals, while elemental analysis validates purity by comparing calculated and experimental values for C, H, and N content . Mass spectrometry (EIMS) is also critical for molecular weight verification .
Q. What safety protocols are recommended for handling diamine derivatives in laboratory settings?
Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. Store the compound in sealed containers under dry, inert conditions to prevent degradation or moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of diamine derivatives?
Systematic optimization includes adjusting pH, temperature, and catalyst loading. For example, maintaining pH 10 during sulfonylation reactions improves intermediate stability . Solvent selection (e.g., DMF for polar intermediates) and controlled addition of reagents can minimize side reactions . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures progress tracking.
Q. What strategies resolve contradictions in biological activity data for benzodioxin-diamine derivatives?
Discrepancies may arise from assay variability or impurity interference. Validate results using orthogonal assays (e.g., enzyme inhibition and antibacterial testing) . Reproduce experiments under standardized conditions and employ high-purity reagents. Computational modeling (e.g., molecular docking) can corroborate experimental bioactivity by predicting target interactions .
Q. How can hydrogen bonding and π-stacking interactions of the compound be experimentally analyzed?
X-ray crystallography provides atomic-level insights into intermolecular interactions. Spectroscopic techniques like FT-IR identify hydrogen-bonding patterns (e.g., N-H stretching at ~3300 cm⁻¹). Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify π-stacking with aromatic biological targets .
Q. What methods are used to assess the compound’s potential as a therapeutic scaffold?
- In vitro screening : Test against enzyme targets (e.g., lipoxygenase) or bacterial strains to evaluate inhibitory/antibacterial activity .
- ADMET profiling : Assess absorption, distribution, metabolism, excretion, and toxicity using cell-based assays (e.g., Caco-2 permeability, microsomal stability).
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., N-substituted sulfonamides) to identify critical functional groups .
Q. Methodological Considerations
Q. How to design experiments for evaluating the compound’s stability under varying conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Photostability : Expose samples to UV light and analyze degradation via HPLC.
- Hydrolytic stability : Incubate in buffers of varying pH (1–13) and track degradation kinetics .
Q. What analytical techniques are suitable for quantifying the compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detection offers high sensitivity and specificity. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in biological or environmental samples .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUWRJAJNEIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002318 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-47-1 | |
Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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